molecular formula C17H23NO3 B1447366 4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one CAS No. 351194-25-7

4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one

Cat. No. B1447366
M. Wt: 289.4 g/mol
InChI Key: IMBDWEHMOFXQOO-UHFFFAOYSA-N
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Description

The compound “4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one” is not well-documented in the available literature. However, it seems to be related to the family of coumarins12, which are a type of aromatic organic chemical compound.



Synthesis Analysis

The synthesis of this compound is not well-documented in the available literature. However, related compounds such as “4-((Diethylamino)methyl)aniline hydrochloride” have been synthesized3. The synthesis of similar compounds often involves reactions with aniline derivatives4.



Molecular Structure Analysis

The molecular structure of this compound is not well-documented in the available literature. However, related compounds such as “4-((Diethylamino)methyl)aniline” have been analyzed53.



Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the available literature. However, related compounds such as “4-Dimethylaminopyridine” have been studied for their reactivity6.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available literature. However, related compounds such as “4-((Diethylamino)methyl)aniline” have been analyzed for their properties59.


Scientific Research Applications

  • Nonlinear Optics

    • Summary of Application : This compound has been studied for its nonlinear optical properties . Nonlinear optics (NLO) is a field that deals with the interaction of high-intensity light with matter .
    • Methods of Application : The band gap was measured in ten different solvents and found very favorable in dimethyl formamide . The molecular electrostatic potential surface and Hirshfeld’s surfaces were used to determine the reactive sites of the molecule .
    • Results : The high value of hyperpolarizability showed the enhanced nonlinear optical behavior of the molecule . The Z-Scan plots gave a valley-like shape showing the occurrence of the reverse saturable absorption and the theoretical fit revealed the occurrence of two-photon absorption and the potential application of the molecule to be used for optical limiting applications .
  • Fluorescence Sensing of Superoxide Anion

    • Summary of Application : The aromatisation of 7-diethylamino-3,4-dihydrocoumarin provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution .
    • Methods of Application : The advantage of evaluating O2˙− sensing probes in anhydrous DMSO instead of in aqueous buffers when using KO2 as the surrogate of O2˙− was reported .
    • Results : This method provides a selective way to detect the concentration of superoxide anion in solution .
  • Thermostability Assays

    • Summary of Application : A thiol-reactive fluorochrome N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM) can be used for thermostability assays .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Fluorescent Materials

    • Summary of Application : This compound is used in the creation of multi-stimuli responsive fluorescent materials . These materials have vast applications in the fields of chemistry, physics, and material science .
    • Methods of Application : The compound is used to create a novel “all-in-one” type fluorescent 7-diethylamino-4-hydroxycoumarin-rhodamine B conjugate (DHCRH) which shows aggregation induced emission, acidochromism, and mechanochromic luminescent features along with unique methanol responsiveness .
    • Results : An information protection application was executed via a write-erase-write fluorescent platform using the acidochromic feature of DHCRH . Furthermore, the DHCRH-Zn ensemble was found to exhibit reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light through an intramolecular ring opening and closing mechanism .
  • Chemical Synthesis

    • Summary of Application : 4-((Diethylamino)methyl)aniline hydrochloride is used in chemical synthesis .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Superoxide Anion Detection

    • Summary of Application : The aromatisation of 7-diethylamino-3,4-dihydrocoumarin provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : This method provides a selective way to detect the concentration of superoxide anion in solution .
  • Chemical Synthesis

    • Summary of Application : 4-((Diethylamino)methyl)aniline hydrochloride is used in chemical synthesis .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Fluorescent Probing Technique

    • Summary of Application : The aromatisation of 7-diethylamino-3,4-dihydrocoumarin provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : This method provides a selective way to detect the concentration of superoxide anion in solution .
  • Quantum Chemical and Nonlinear Optical Properties

    • Summary of Application : The combination of para-aminobenzoic acid and 7-diethylamino 4-methyl coumarin has been studied for its quantum chemical and nonlinear optical properties .
    • Methods of Application : Three different complexes were designed, surface interaction (adsorption) and two by connecting both molecules with π-bridge benzene and biphenyl .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Future Directions

The future directions for research on this compound are not well-documented in the available literature. However, the study of related compounds and their applications in various fields continues to be an active area of research5.


properties

IUPAC Name

4-(diethylaminomethyl)-7-propoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-4-9-20-14-7-8-15-13(12-18(5-2)6-3)10-17(19)21-16(15)11-14/h7-8,10-11H,4-6,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBDWEHMOFXQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)CN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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